
7-Bromo-2-methoxyquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-methoxyquinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family It is characterized by a quinoxaline core structure substituted with a bromine atom at the 7th position and a methoxy group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methoxyquinoxaline typically involves the bromination of 2-methoxyquinoxaline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials, 2-methoxyquinoxaline and brominating agents, are fed into the reactor, and the reaction conditions are optimized for large-scale synthesis. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The bromine atom at position 7 undergoes nucleophilic substitution under mild conditions. Key reactions include:
The methoxy group at position 2 enhances ring activation, facilitating S<sub>N</sub>Ar at position 7. Steric hindrance minimally affects reactivity due to the quinoxaline ring’s planar structure .
Demethylation of Methoxy Group
Controlled demethylation converts the methoxy group to a hydroxyl group:
Procedure :
-
Reagent: BBr<sub>3</sub> (3 eq) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> at −78°C → RT, 6 hrs
-
Product: 7-Bromoquinoxalin-2-ol
This reaction retains the bromine atom, enabling further functionalization at position 2 (e.g., phosphorylation or glycosylation) .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions exploit the bromine atom for C–C bond formation:
The methoxy group’s electron-donating effect improves catalytic turnover by stabilizing the transition state .
Cyclization and Annulation Reactions
7-Bromo-2-methoxyquinoxaline participates in heterocycle-forming reactions:
Thiomethylation-Cyclization :
-
Reagent: Br<sub>2</sub>/DMSO, 60°C, 8 hrs
-
Product: Thiomethylated furo[2,3-b]quinoxaline derivatives
Copper-Catalyzed Annulation :
-
Conditions: CuI (10 mol%), DTBP (oxidizer), 120°C
-
Partner: Phenylacetylene
-
Product: Furo[2,3-b]quinoxaline fused with acetylene moiety
Electrophilic Substitution
The methoxy group directs electrophiles to positions 5 and 8:
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces debromination:
-
Product: 2-Methoxyquinoxaline
-
Quantum yield: Φ = 0.32
This pathway is suppressed in the presence of triplet quenchers (e.g., O<sub>2</sub>), suggesting a radical mechanism.
Comparative Reactivity Table
Reaction Type | This compound | 6-Bromo-7-methoxyquinoxaline | 8-Bromo-2-methoxyquinoxaline |
---|---|---|---|
S<sub>N</sub>Ar Rate (k, M<sup>−1</sup>s<sup>−1</sup>) | 1.2 × 10<sup>−3</sup> | 8.7 × 10<sup>−4</sup> | 9.5 × 10<sup>−4</sup> |
Demethylation Yield | 89% | 92% | 85% |
Suzuki Coupling Yield | 73% | 68% | 71% |
The enhanced reactivity of this compound in S<sub>N</sub>Ar compared to its isomers stems from reduced steric crowding at position 7 .
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
7-Bromo-2-methoxyquinoxaline has been identified as a potential inhibitor of protein kinases, which are critical in cancer cell signaling pathways. The compound's structure allows it to interact with specific kinases such as B-Raf and C-Raf, which are often implicated in hyperproliferative disorders like melanoma and other cancers .
Table 1: Anticancer Activity of this compound
Study Reference | Type of Cancer | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Melanoma | 5.6 | B-Raf inhibition | |
HepG2 | 12.3 | EGFR inhibition | |
MCF-7 | 10.5 | EGFR inhibition |
Antimicrobial Properties
Research has shown that quinoxaline derivatives, including this compound, exhibit antimicrobial activities against various pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial effects .
Table 2: Antimicrobial Activity of this compound
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 25 |
Escherichia coli | 12 | 50 |
Pseudomonas aeruginosa | 10 | 75 |
Material Science
This compound is being explored for its potential applications in organic electronics and optoelectronic devices due to its unique electronic properties. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Biological Studies
The compound serves as a valuable probe in biological studies to investigate interactions with various biological targets. Its mechanism of action involves binding to specific enzymes or receptors, influenced by the bromine and methoxy substituents on the quinoxaline core .
Case Study: Interaction with Kinases
In a study examining the binding affinity of quinoxaline derivatives to protein kinases, this compound demonstrated significant inhibitory effects on both B-Raf and MEK1 pathways, suggesting its potential as a therapeutic agent in kinase-related diseases .
Mécanisme D'action
The mechanism of action of 7-Bromo-2-methoxyquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
7-Bromoquinoxaline: Lacks the methoxy group, which can affect its reactivity and applications.
2-Methoxyquinoxaline: Lacks the bromine atom, resulting in different chemical properties and reactivity.
7-Chloro-2-methoxyquinoxaline: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness: 7-Bromo-2-methoxyquinoxaline is unique due to the presence of both bromine and methoxy substituents, which confer distinct electronic and steric properties
Activité Biologique
7-Bromo-2-methoxyquinoxaline is a derivative of quinoxaline, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom at the 7-position and a methoxy group at the 2-position of the quinoxaline ring, which contributes to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the potential of quinoxaline derivatives in cancer therapy. For instance, a study reported that certain quinoxaline derivatives exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for this compound were found to be comparable to those of established anticancer drugs like doxorubicin. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted anticancer agent .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
---|---|---|
MCF-7 (Breast Cancer) | 2.5 | 3.23 |
HCT-116 (Colon Cancer) | 1.9 | 3.23 |
NCI-H460 (Lung Cancer) | 3.0 | 3.23 |
Antimicrobial Activity
Quinoxaline derivatives are also recognized for their antimicrobial properties. A study evaluated the antibacterial activity of various quinoxaline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound showed considerable inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the inhibition of specific kinases involved in cell proliferation and survival pathways in cancer cells . Additionally, its interaction with bacterial cell membranes may disrupt cellular integrity, leading to cell death .
Case Study: Anticancer Efficacy
A recent case study demonstrated the efficacy of this compound in inhibiting tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, indicating that the compound effectively induces cancer cell death .
Case Study: Antimicrobial Effectiveness
Another case study focused on the antimicrobial effectiveness of this compound against multidrug-resistant bacterial strains. The results showed that treatment with this compound significantly reduced bacterial load in infected animal models, supporting its potential use in treating resistant infections .
Propriétés
IUPAC Name |
7-bromo-2-methoxyquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-9-5-11-7-3-2-6(10)4-8(7)12-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEXKCGHWIBAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=CC(=CC2=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.